4-氟烟酸

描述

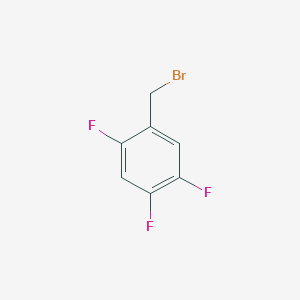

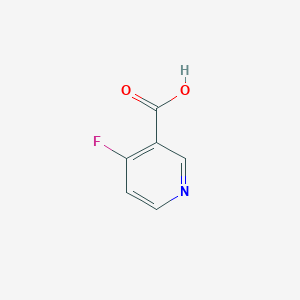

4-Fluoronicotinic acid is a compound that has garnered attention due to its utility in various chemical syntheses and applications in pharmaceuticals. It is characterized by the presence of a fluorine atom, which is highly electronegative and forms a strong polarized bond with carbon, influencing the physical and chemical properties of the compound .

Synthesis Analysis

The synthesis of derivatives of fluoronicotinic acid often involves complex reactions. For instance, a practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, a pharmaceutical intermediate, has been achieved through a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole . Another synthesis route for 4-aminonicotinic acid, an intermediate for cardiovascular and cerebrovascular drugs, starts from isoquinoline and involves a four-step process including oxidation, intramolecular dehydration, ammonolysis, and Hofmann rearrangement .

Molecular Structure Analysis

The molecular structure of fluoronicotinic acid derivatives can be quite diverse. For example, coordination compounds of 4-fluorophenoxyacetic acid with copper(II) exhibit a tetragonally distorted octahedral coordination sphere, with various bonding patterns and crystal structures . The structural diversity is also evident in metal-organic frameworks and supramolecular networks derived from 5-fluoronicotinic acid, which display a range of topologies and bonding interactions .

Chemical Reactions Analysis

Fluoronicotinic acid and its derivatives participate in a variety of chemical reactions. Nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines has been demonstrated, leading to the formation of hydrazones . Additionally, 4-fluorobenzoic acid has been used to form co-crystals and salts with heteroaromatic nitrogenous bases, highlighting the reactivity of the fluorine atom in intermolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoronicotinic acid derivatives are influenced by the fluorine atom. The strong fluorine-carbon bond contributes to the stability and reactivity of these compounds. For instance, fluoro amino acids, including those derived from fluoronicotinic acid, show improved stability and altered activity when incorporated into proteins . The magnetic and luminescent properties of metal-organic frameworks and coordination compounds derived from fluoronicotinic acid have also been investigated, demonstrating the versatility of these compounds in various applications .

科学研究应用

合成制药中间体

4-氟烟酸在合成制药中间体中起着至关重要的作用。例如,它参与了2-[(1H-吡咯[2,3-b]吡啶-4-基)甲氨基]-5-氟烟酸的实际合成,这是一个关键的制药中间体。这个过程包括钯催化的氰化/还原序列和高度选择性的单去氯化,展示了该化合物在复杂化学合成中的重要性 (Wang et al., 2006)。

在生物系统中的作用

在生物系统中,4-氟烟酸可以代谢成其他化合物。一项研究表明,当烟草植物被喂食5-氟烟酸时,会产生5-氟尼古丁,表明其在植物内的代谢转化 (Leete et al., 1971)。

先进合成技术

已经取得了涉及4-氟烟酸的合成技术方面的进展。例如,合成了氟-18标记的氟烟酸-2,3,5,6-四氟苯酯,无需氟化物的共沸干燥,简化了过程并缩短了合成时间 (Basuli et al., 2016)。

抑制细菌生长和辅酶合成

已经研究了4-氟烟酸对细菌生长和辅酶合成的抑制作用。研究发现,这种化合物可以抑制各种细菌的生长,表明其潜在的治疗应用 (Hughes, 1954)。

分析应用

在分析化学中,4-氟烟酸用于分离和测定过程。例如,开发了一种方法,用高效液相色谱(HPLC)分离5-氟烟酸和乙基-5-氟烟酸酯,展示了其在分析程序中的实用性 (Hu Bao-xiang, 2005)。

在荧光氨基酸和化学生物学中的作用

荧光氨基酸,包括由4-氟烟酸衍生的氨基酸,在化学生物学中具有重要意义。它们用于细胞和生物体中的非侵入性研究,有助于理解分子水平上的复杂生物过程 (Cheng et al., 2020)。

对放射化学合成的贡献

4-氟烟酸对化合物的放射化学合成做出了贡献。它已被用于蛋白质和肽的快速间接氟-18标记,展示了其在新型放射示踪剂开发中的作用 (Basuli et al., 2017)。

安全和危害

When handling 4-Fluoronicotinic acid, it is recommended to wear personal protective equipment, including face protection . It is also advised to ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, as well as dust formation .

属性

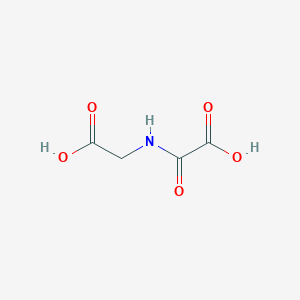

IUPAC Name |

4-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIVUIKWHBNGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376590 | |

| Record name | 4-fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoronicotinic acid | |

CAS RN |

152126-33-5 | |

| Record name | 4-Fluoro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152126-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。